5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)

Catalog No.
S12823070
CAS No.
M.F
C10H14N6Na3O13P3
M. Wt
588.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Guanylic acid, monoanhydride with imidodiphosph...

Product Name

5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)

IUPAC Name

trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate

Molecular Formula

C10H14N6Na3O13P3

Molecular Weight

588.14 g/mol

InChI

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-6,9,17-18H,1H2,(H,25,26)(H2,11,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3

InChI Key

IAURIZQGLIFOTP-UHFFFAOYSA-K

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O.[Na+].[Na+].[Na+]

5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt is a complex nucleotide derivative characterized by its unique structure and properties. This compound, with the chemical formula C10H14N6Na3O13P3C_{10}H_{14}N_{6}Na_{3}O_{13}P_{3} and a molecular weight of 588.14 g/mol, is a sodium salt of guanylyl imidodiphosphate. It is primarily used in biochemical research due to its role as a non-hydrolyzable analogue of guanosine triphosphate (GTP), which is crucial for various cellular processes including signal transduction and protein synthesis .

, particularly in the context of nucleotide metabolism and signaling pathways. As a GTP analogue, it can bind to G proteins and adenylate cyclase, activating downstream signaling pathways without being hydrolyzed. This property makes it useful in studies involving G protein-coupled receptors and adenylate cyclase activity .

The primary reaction involving this compound is its interaction with magnesium ions, which facilitates its binding to G proteins. This binding mimics the natural action of GTP but prevents hydrolysis, allowing researchers to study the effects of prolonged G protein activation .

5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt exhibits significant biological activity, particularly in enhancing adenylate cyclase activity. This stimulation leads to increased levels of cyclic adenosine monophosphate (cAMP), a critical secondary messenger involved in various physiological processes such as glycogenolysis, lipolysis, and neurotransmitter release .

Moreover, this compound has been shown to affect microtubule dynamics in vitro, influencing assembly and disassembly rates similar to those observed with GTP . Its role as a potent stimulator of protein synthesis further underscores its importance in cellular biology.

The synthesis of 5'-guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt can be achieved through several methods:

  • Enzymatic Decomposition: Ribonucleic acid extracted from yeast cells can be enzymatically decomposed to produce guanylic acid.
  • Chemical Phosphorylation: Guanosine produced via fermentation can be chemically phosphorylated to yield the desired compound.
  • Microbial Fermentation: Utilizing bacteria such as Brevibacterium or Corynebacterium, 5'-xanthylic acid can be converted into guanylic acid through enzymatic reactions involving ATP and ammonia .

These methods highlight the versatility in producing this nucleotide derivative for research applications.

5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt is primarily utilized in biochemical research settings. Its applications include:

  • Signal Transduction Studies: As a non-hydrolyzable GTP analogue, it aids in understanding G protein signaling pathways.
  • Protein Synthesis Research: It plays a crucial role in studies related to ribosomal function and protein translocation across membranes.
  • Microtubule Dynamics: The compound is used to investigate microtubule assembly and disassembly processes within cells .

Additionally, due to its flavor-enhancing properties as a derivative of guanosine monophosphate (GMP), it finds applications in the food industry as a seasoning agent.

Interaction studies have demonstrated that 5'-guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt effectively binds to various proteins involved in signaling pathways. Notably, it has been shown to activate adenylate cyclase significantly more than other nucleotides under certain conditions. This characteristic allows researchers to probe the specific roles of various proteins in cell signaling and metabolic regulation .

Furthermore, studies on microtubule dynamics reveal that this compound influences the stability and turnover rates of microtubules similarly to GTP but with distinct kinetic properties that provide insights into cellular mechanics .

Several compounds share structural similarities or functional roles with 5'-guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt. Below is a comparison highlighting their uniqueness:

Compound NameStructure/FunctionalityUniqueness
Guanosine TriphosphateNatural nucleotide involved in energy transferHydrolyzable; essential for RNA synthesis
Guanosine MonophosphatePrecursor for GMP; involved in RNA synthesisHydrolyzable; less stable than the studied compound
Guanylyl Imidodiphosphate (Lithium Salt)Non-hydrolyzable analogue of GTPSimilar activation properties but different metal ion interactions
7-Methyl-5'-guanylic acidMethylated derivative of GMPAltered biological activity due to methylation

The uniqueness of 5'-guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt lies in its non-hydrolyzable nature combined with its ability to activate signaling pathways effectively without degradation. This property makes it an invaluable tool for studying complex biochemical processes while providing insights into nucleotide metabolism and cellular function.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

587.95247836 g/mol

Monoisotopic Mass

587.95247836 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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